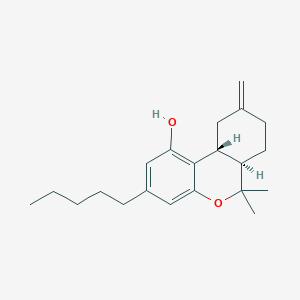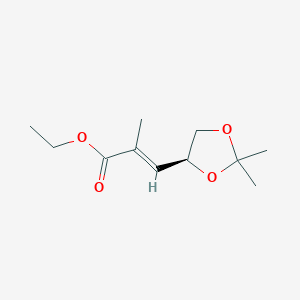
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
概要
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Antitumor Efficiency
L-Glutamine-d5 has been found to have significant antitumor efficiency . It has been used in the production of L-glutaminase, an enzyme that has shown potent cytotoxic activity against various cancer cell lines, including human breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) carcinoma . The enzyme’s antitumor effect is dose-dependent, with IC50 values of 3.5, 3.4, and 3.8 µg/ml, respectively .
Glutamine-Deprivation Therapy
The compound plays a crucial role in glutamine-deprivation therapy . L-glutaminase, which hydrolyzes L-glutamine to L-glutamic acid and ammonia, not only selectively inhibits tumor growth by blocking de novo protein synthesis, but also increases the superoxide level of oxidative stress, promoting the death of cancer cells .
Food Industry Applications
In the food industry, L-glutaminase, produced by L-Glutamine-d5, is used as a flavor and aroma enhancing agent . It is generally regarded as a key enzyme that controls the delicious taste of fermented foods such as soy sauce .
Protein Deamidation
L-Glutaminase, derived from L-Glutamine-d5, is involved in the process of protein deamidation . This process is used in the food industry to improve the functional properties of proteins and peptides, without decreasing water solubility and absorption efficiency .
Production of Enzymes
L-Glutamine-d5 is used in the production of enzymes that are not only salt stable, but also can withstand and carry out reactions efficiently under extreme conditions . This makes it a valuable resource in various fields such as pharmaceuticals and food industries .
Antimicrobial Efficacy
Although specific research on L-Glutamine-d5’s antimicrobial efficacy is limited, related compounds and enzymes have shown potential in this area . Further research could reveal more about its potential applications in combating microbial infections.
作用機序
L-Glutamine-d5, also known as (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, is a deuterium-labeled variant of L-Glutamine . L-Glutamine is a non-essential amino acid that plays a significant role in various metabolic processes .
Target of Action
L-Glutamine primarily targets cells involved in metabolic processes. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA .
Mode of Action
L-Glutamine-d5 interacts with its targets by providing a source of carbons for oxidation in some cells . It plays a major role in protecting the integrity of the gastrointestinal tract, particularly the large intestine .
Biochemical Pathways
L-Glutamine-d5 is involved in many metabolic pathways. It is synthesized in vivo by glutamate and ammonia . It plays an essential role in promoting and maintaining the function of various organs and cells such as kidney, intestine, liver, heart, neurons, lymphocytes, macrophages, pancreatic β-cells, and white adipocytes . It also regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-d5 involves rapid absorption and elimination, with no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of L-Glutamine-d5 results in the provision of a source of carbons for oxidation in some cells . It also decreases the adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-2,3,3,4,4-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



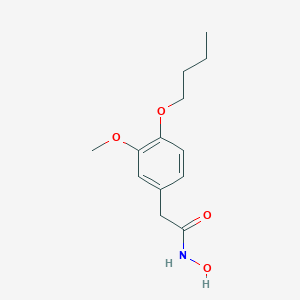

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
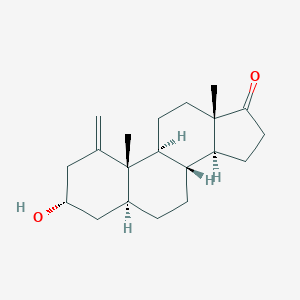
![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)
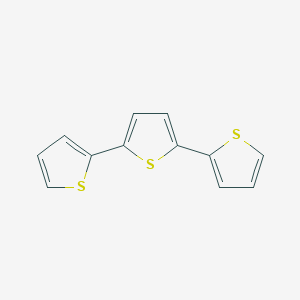
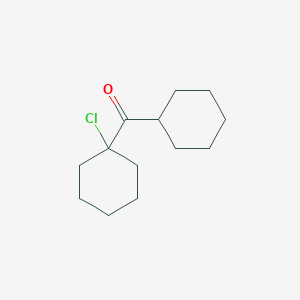

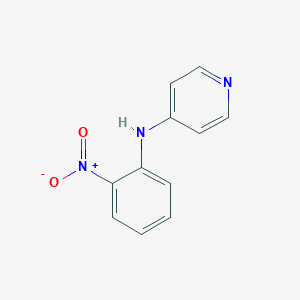
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
